Phosphanediide
Description
Structure
3D Structure
Properties
Molecular Formula |
HP-2 |
|---|---|
Molecular Weight |
31.9817 g/mol |
IUPAC Name |
phosphorus(2-) monohydride |
InChI |
InChI=1S/HP/h1H/q-2 |
InChI Key |
RHFMFSYJCQZKIT-UHFFFAOYSA-N |
SMILES |
[PH-2] |
Canonical SMILES |
[PH-2] |
Origin of Product |
United States |
Synthetic Methodologies for Phosphanediide and Its Derivatives
Generation of Parent and Substituted Phosphanediides
The formation of phosphanediide anions fundamentally involves the removal of two protons from a primary phosphine (B1218219) or the reduction of a suitable phosphorus-containing precursor.
Deprotonation Approaches from Primary Phosphines
A principal and direct method for generating phosphanediides is the double deprotonation of primary phosphines (RPH₂). This acid-base reaction requires the use of strong bases to overcome the pKa of the P-H bonds.
A common approach involves the use of organolithium reagents, such as n-butyllithium (nBuLi). nih.govnih.gov For instance, borane-protected primary phosphines (RPH₂·BH₃) can be doubly deprotonated by n-butyllithium to yield soluble phosphanediides of the type Li₂[RP·BH₃]. nih.govnih.govuva.nlresearchgate.net This method has been successfully applied to synthesize the phenyl-derivative Li₂[PhP·BH₃], which has been structurally characterized. nih.gov The borane (B79455) protecting group is advantageous as it stabilizes the primary phosphine, which can otherwise be thermally labile and difficult to handle. nih.govnih.govuva.nl
The reaction of ferrocenylphosphine (FcPH₂) with nBuLi also serves as a route to generate the corresponding this compound intermediate, which can then be used in subsequent reactions. acs.org The stoichiometry of the base is crucial; a twofold excess is required for complete deprotonation to the dianion. The general reaction can be represented as:
RPH₂ + 2 nBuLi → Li₂[RP] + 2 BuH
The choice of solvent and temperature can influence the outcome and stability of the resulting this compound.
Reductive Pathways for this compound Anion Formation
Reductive cleavage of P-P bonds in cyclophosphanes, [RP]n, using alkali metals was one of the initial methods to produce this compound anions. acs.org More contemporary methods involve the reduction of organophosphorus compounds. A notable example is the synthesis of primary phosphine-boranes from dichlorophosphines using lithium borohydride (B1222165) (Li[BH₄]) as both a reductant and a source for the borane protecting group. nih.govuva.nl While this produces the primary phosphine precursor, subsequent deprotonation is still required to form the this compound.
Synthesis of this compound Complexes and Adducts
This compound anions are highly reactive and are often isolated as stable complexes with metals or other coordinating species.
Coordination to Alkali and Alkaline-Earth Metals
This compound anions readily form complexes with alkali and alkaline-earth metals. These complexes are often the direct products of the deprotonation reactions described above. For example, the deprotonation of borane-protected primary phosphines with n-butyllithium directly yields lithium this compound complexes, such as Li₂[PhP·BH₃]. nih.govuva.nl
Alkaline-earth metal complexes of phosphanediides have also been synthesized. While complexes of phosphido-boranes with alkali metals are well-established, derivatives with alkaline-earth metals were, for a time, less common. researchgate.net However, synthetic routes to these compounds have been developed. For instance, the reaction of a suitable phosphido-borane precursor with an alkaline-earth metal source like [M{N(SiMe₃)₂}₂(THF)n] (where M = Ca, Sr, Ba) can yield the corresponding this compound complexes. researchgate.net An alternative is a salt metathesis route, where an alkali-metal this compound salt is reacted with an alkaline-earth metal diiodide. researchgate.net
Furthermore, heterotrimetallic aggregates containing an alkaline-earth metal at the center of a this compound octahedron have been synthesized through a metathesis reaction involving SrI₂ or BaI₂. acs.org
Formation via Ligand Exchange and Transmetalation Reactions
Ligand exchange and transmetalation are powerful synthetic tools for preparing a variety of this compound complexes. wikipedia.org Transmetalation involves the transfer of a ligand from one metal to another, a process driven by the relative electronegativities of the metals. wikipedia.org
This strategy has been employed to synthesize phosphine ligands where a lithiated phosphide, generated from a chlorodiphenylphosphine, reacts with an organohalide. d-nb.info While not directly forming a this compound, this highlights the principle of transferring a phosphorus-containing group.
More directly, the exchange of cyclometalated ligands offers a pathway to new this compound-type structures. mdpi.com This reaction involves the replacement of a cyclometalated ligand with an incoming ligand to form a new metalacycle. mdpi.com For example, a palladacycle can react with a phosphine to generate a new cyclopalladated species. mdpi.com
Direct Reaction with Precursor Compounds
This compound complexes can also be formed through the direct reaction of precursor compounds. A notable example is the reaction of Sn(NMe₂)₂ with less sterically demanding primary phosphines (RPH₂), which yields homoleptic this compound compounds of the type [SnPR]n at room temperature. cardiff.ac.uk
Another direct approach is the reaction of FcPH₂ with nBuLi and As(NMe₂)₃ in tmeda (tetramethylethylenediamine), which results in the formation of [(FcP)₃(Li·tmeda)₂]. acs.orgacs.org This compound contains the first structurally characterized organometallic this compound anion, [FcP]₃²⁻. acs.orgacs.org
The synthesis of various zinc-based this compound analogues has been achieved through the direct reaction of primary amines with dialkylzinc compounds, like ZnMe₂ or ZnEt₂, leading to the elimination of an alkane. sci-hub.sebath.ac.uk
Formation of this compound-Containing Cages and Oligomers
The synthesis of cages and oligomers incorporating the this compound moiety ([RP]²⁻) represents a significant area of inorganic chemistry. These structures are notable for their diverse architectures and potential applications. Methodologies for their formation often involve the reaction of primary phosphines or their derivatives with metal precursors, leading to the assembly of complex multinuclear frameworks.
Main Group Element this compound Aggregates (e.g., Sn(II) this compound Cages)
The formation of this compound-containing cages with main group elements, particularly tin(II), has been achieved through carefully controlled reaction conditions. A primary synthetic route involves the reaction of a tin(II) amide precursor, such as tin(II) bis(dimethylamide) (Sn(NMe₂)₂), with primary phosphines (RPH₂). nih.gov This reaction proceeds via the deprotonation of the primary phosphine by the amide ligand.
The nature of the resulting product is highly dependent on the steric bulk of the substituent (R) on the primary phosphine and the reaction temperature. nih.gov When less sterically demanding primary phosphines are used at room temperature, homoleptic this compound compounds with the general formula [SnPR]n are formed in high yields. nih.gov These reactions typically involve the elimination of dimethylamine.
For instance, the reaction of Sn(NMe₂)₂ with tert-butylphosphine (tBuPH₂), cyclohexylphosphine (B1595701) (CyPH₂), and 1-adamantylphosphine ((Ad)PH₂) at room temperature yields the corresponding cage compounds [SnP(tBu)]₇, [SnPCy]n, and [SnP(Ad)]n, respectively. nih.gov The structure of [SnP(tBu)]₇ has been confirmed by X-ray crystallography as a heptanuclear cage. nih.gov
However, the reaction with a more sterically hindered phosphine like MesPH₂ (where Mes = 2,4,6-tBu₃C₆H₂) yields a mixture of an intermediate, [{SnPMes}₂(μ-NMe₂)SnP(H)Mes], and the fully deprotonated trinuclear cage, [SnPMes*]₃. nih.gov
Elevated temperatures can lead to rearrangement and the formation of phosphorus-phosphorus bonded species. For example, heating the reaction that forms [SnP(tBu)]n to reflux results in the production of the diphosphane (B1201432) [tBuP(H)P(H)tBu] and tin metal. nih.gov Under these conditions, a novel octanuclear cage, [{SnP(tBu)}₇Sn(P(tBu))₃], can also be isolated in low yields. nih.gov This complex cage results from the formal addition of a heterocyclic stannylene, [(tBuP)₃Sn], into a Sn-P bond of the intact heptameric cage. nih.gov
Table 1: Synthesis of Sn(II) this compound Cages
| Precursor 1 | Precursor 2 | R Group | Product(s) | Conditions |
|---|---|---|---|---|
| Sn(NMe₂)₂ | tBuPH₂ | tert-Butyl | [SnP(tBu)]₇ | Room Temperature |
| Sn(NMe₂)₂ | CyPH₂ | Cyclohexyl | [SnPCy]n | Room Temperature |
| Sn(NMe₂)₂ | (Ad)PH₂ | 1-Adamantyl | [SnP(Ad)]n | Room Temperature |
| Sn(NMe₂)₂ | MesPH₂ | 2,4,6-tBu₃C₆H₂ | [{SnPMes}₂(μ-NMe₂)SnP(H)Mes], [SnPMes]₃ | Room Temperature |
Phosphorus-Rich Metal Architectures
Phosphorus-rich metal architectures are compounds that contain a high proportion of phosphorus relative to the metal. These materials often feature extensive phosphorus-phosphorus bonding, forming chains, rings, and clusters that act as ligands to one or more metal centers. sci-hub.box The synthesis of these structures can be challenging due to the high reactivity and reducing nature of many phosphorus precursors. premc.orgresearchgate.net
Several synthetic strategies have been developed to create these architectures:
Solvothermal/Hydrothermal Synthesis: This method involves reacting a metal precursor with a phosphorus source, such as red or white phosphorus, in a solvent at elevated temperatures and pressures. rsc.orgresearchgate.net For example, phosphorus-rich transition metal phosphides like CoP₃, NiP₂, and CuP₂ have been synthesized using yellow phosphorus in a low-temperature solvothermal method. rsc.org Similarly, a solvothermal strategy has been used to grow NiP₃ selectively on black phosphorus nanosheets to form BP/NiP₃ heterostructures. mdpi.com
Temperature-Programmed Reduction (TPR): In this technique, a metal phosphate (B84403) precursor is reduced at high temperatures, typically under a hydrogen atmosphere. sci-hub.boxrsc.org This method has been used to prepare tungsten diphosphide (WP₂) submicroparticles from the direct reduction of metal phosphates. rsc.org The reduction of a cobalt phosphate precursor, formed by calcining cobalt nitrate (B79036) and ammonium (B1175870) hydrogen phosphate, can yield CoP at high temperatures. sci-hub.box
Reactions with Organophosphorus Precursors: Organophosphorus compounds like triphenylphosphine (B44618) (TPP) or tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃) are common phosphorus sources in solution-phase synthesis. rsc.org The C-P or Si-P bonds are cleaved at high temperatures, and the liberated phosphorus reacts with metal species. rsc.org
Use of Pre-formed Polyphosphide Ligands: Neutral cyclooligophosphines, such as cyclo-(P₅Ph₅), or anionic oligophosphanides can serve as stable ligands for the formation of phosphorus-rich metal complexes. premc.org For example, the reaction of Na[cyclo-(P₅tBu₄)] with various nickel, palladium, and platinum complexes yields a range of products where the phosphorus ring is either intact or has undergone rearrangement. nih.gov In one instance, reaction with [NiCl₂(bipy)] gives [Ni{cyclo-(P₅tBu₄)}₂], which upon heating rearranges to [Ni{cyclo-(P₅tBu₄)PtBu}{cyclo-(P₄tBu₃)}], involving a this compound migration. nih.gov
These methods allow for the synthesis of a variety of phosphorus-rich metal phosphides, including FeP₂, CoP₃, NiP₂, and CuP₂, which are noted for their structural complexity and potential as advanced materials. researchgate.netrsc.org
Table 2: Synthetic Approaches to Phosphorus-Rich Metal Architectures
| Synthetic Method | Phosphorus Source | Metal Precursor Example | Resulting Compound Example(s) | Key Feature |
|---|---|---|---|---|
| Solvothermal Synthesis | Yellow Phosphorus (P₄) | Metal Halides | CoP₃, NiP₂, CuP₂ | Low-temperature solution-phase reaction. rsc.orgresearchgate.net |
| Temperature-Programmed Reduction | Metal Phosphates | Cobalt Nitrate / Ammonium Hydrogen Phosphate | CoP, WP₂ | High-temperature gas-solid reaction. sci-hub.boxrsc.org |
| Organophosphorus Precursors | Triphenylphosphine (TPP) | Metal Carbonyls | Transition Metal Phosphides | High-temperature bond cleavage in organic solvents. rsc.org |
Reactivity and Reaction Mechanisms of Phosphanediide Species
Fundamental Reactivity Patterns
Disproportionation and Phosphorus-Phosphorus Bond Transformations
Alkali metal oligophosphanediides are known for their high reactivity and strong reducing properties. A significant aspect of their chemistry is the tendency to undergo disproportionation, particularly when reacting with electrophiles. This process can lead to a complex array of products through the making and breaking of phosphorus-phosphorus bonds. researchgate.net For instance, the thermal disproportionation of sodium hypophosphite (NaH₂PO₂) proceeds in multiple steps, yielding products such as phosphine (B1218219) (PH₃), sodium pyrophosphate (Na₄P₂O₇), and eventually sodium triphosphate (Na₅P₃O₁₀) and sodium cyclotriphosphate (Na₃P₃O₉). rsc.org The reaction of NaH₂PO₂ at 310 °C initially produces PH₃, Na₂H₂P₂O₅, Na₂HPO₃, and Na₄P₂O₇. rsc.org Water released during condensation reactions can also oxidize hypophosphite and phosphite (B83602), influencing the final product distribution and reducing the yield of PH₃. rsc.org
The disproportionation of phosphite itself is also a key transformation. While sodium diphosphite (Na₂HPO₃) is stable below 450 °C when heated alone, its disproportionation can be induced at lower temperatures in the presence of water-releasing compounds, leading to oxidation to Na₄P₂O₇. rsc.org Similarly, sodium hydrogen phosphite (NaH₂PO₃) disproportionates to yield PH₃ and Na₂H₂P₂O₅ initially, which then transforms into Na₅P₃O₁₀ and Na₃P₃O₉ at higher temperatures. rsc.org These reactions highlight the facile nature of P-P bond cleavage and formation in phosphanediide and related species.
Electrophilic Activation and Addition Reactions
This compound species and their derivatives, such as phosphinidenes, exhibit characteristic reactions with electrophiles. Electrophilic activation can render these phosphorus compounds susceptible to attack by even weak nucleophiles. For instance, the activation of phosphacoumarins using a "Brønsted acid assisted Brønsted acid" approach with trifluoroacetic acid enables reactions with non-activated aromatic compounds. researchgate.net This superelectrophilic activation is attributed to the formation of dicationic species through hydrogen bonding with the phosphoryl group, which significantly increases the electrophilicity of the phosphacoumarin. researchgate.net
Transient electrophilic phosphinidene (B88843) complexes, generated in situ, readily react with a variety of reagents. uregina.ca They are known to insert into O-H and N-H bonds, a reaction that likely proceeds through the initial coordination of the oxygen or nitrogen lone pair to the phosphorus atom, followed by a proton transfer. uregina.ca Similarly, these complexes can activate Si-H bonds in silanes to form silyl (B83357) phosphine complexes through a concerted insertion mechanism with a triangular transition state. uregina.ca The resulting silyl phosphine complexes are themselves highly susceptible to nucleophilic attack. uregina.ca
Furthermore, the concept of electrophilic activation extends to reactions where the this compound or a related species acts as the nucleophile towards an activated electrophile. For example, the synthesis of nucleoside oligophosphates can be achieved through the electrophilic activation of a 5'-phosphorothioate nucleotide. rsc.org In this process, the phosphorothioate (B77711) is treated with an electrophile like 2,4-dinitrochlorobenzene to form a highly reactive thioester nucleotide intermediate, which then readily couples with various phosphate (B84403) reagents. rsc.org
Nucleophilic Pathways and P Atom Transfer Reactions
This compound and related phosphorus compounds can also react via nucleophilic pathways. The reactivity is often dictated by the nature of the nucleophile and the substrate. In nucleophilic aromatic substitution (SNAr) reactions, for instance, the reaction mechanism can be influenced by the solvent and the ability of the nucleophile to form hydrogen bonds. rsc.org The ambiphilic character of solvents like water and formamide (B127407) can induce nucleophilic activation at the nitrogen center of a nucleophile, affecting the reaction pathway. rsc.org
The "alpha effect," which describes the enhanced nucleophilicity of an atom due to an adjacent atom with a lone pair of electrons, is a significant factor in the reactivity of certain nucleophiles with phosphorus compounds. nih.gov However, the observed reactivity does not always correlate directly with the basicity (pKa) of the nucleophile, indicating that other factors, such as transition state stabilization through stereo-electronic effects, play a crucial role. nih.gov
Phosphorus atom transfer reactions are another important aspect of this compound chemistry. These reactions involve the transfer of a phosphorus atom from one species to another and are fundamental in the synthesis of various organophosphorus compounds.
Intermolecular and Intramolecular Rearrangements
Rearrangement reactions, both intermolecular and intramolecular, are common in the chemistry of phosphorus compounds. nptel.ac.inslideshare.net These reactions involve the migration of an atom or group within a molecule or between molecules, leading to the formation of structural isomers. slideshare.net
An example of an intramolecular rearrangement is the 1,3-diaza-Claisen rearrangement, which can be used to synthesize complex guanidines. uvm.edu This rearrangement is initiated by the desulfurization of an electron-deficient thiourea (B124793) or isothiourea to form a highly electrophilic carbodiimide. Subsequent intramolecular cyclization with an allylic tertiary amine forms a zwitterionic intermediate that undergoes a nih.govnih.gov-sigmatropic rearrangement. uvm.edu The mechanism can be influenced by Lewis acids, which can promote a cationic nih.govnih.gov-sigmatropic rearrangement, leading to significant rate acceleration. uvm.edu
The Wolff rearrangement is another well-known intramolecular rearrangement that involves the conversion of an α-diazocarbonyl compound into a ketene, which can then react further. slideshare.net While not directly involving a this compound, the principles of rearrangement are applicable to analogous phosphorus systems.
Intermolecular rearrangements can also occur, where a migrating group is completely detached from one molecule and reattaches to another. nptel.ac.in The specific pathway, whether intramolecular or intermolecular, is a key feature that defines the rearrangement. nptel.ac.in
Ligand Behavior and Coordination Modes in Complexes
Terminal and Bridging Coordination in Transition Metal Systems
This compound and related phosphido ligands exhibit versatile coordination behavior in transition metal complexes, acting as both terminal and bridging ligands. wikipedia.org A bridging ligand connects two or more metal centers, while a terminal ligand is bonded to a single metal atom. wikipedia.org The notation μ is used to denote a bridging ligand, with a subscript indicating the number of metal atoms it bridges. wikipedia.org
The preference for terminal versus bridging coordination is influenced by several factors, including the nature of the metal, the other ligands in the coordination sphere, and steric and electronic effects. nsf.gov For example, in dinitrogen complexes, both terminal and bridging coordination modes are observed, and these different modes can lead to distinct reaction pathways for N₂ functionalization. nsf.gov
In phosphido-bridged dinuclear complexes, the interchange between terminal and bridging ligands can occur, a process known as bridge-terminal exchange. wikipedia.org This fluxional behavior is observed in various metal carbonyl and isocyanide complexes. wikipedia.org The decarbonylation of certain ditungsten complexes containing a phosphido bridge can lead to the formation of isomers with a bridging carbonyl ligand, highlighting the dynamic nature of these systems. rsc.org
The synthesis of complexes with bridging this compound or phosphido ligands is a significant area of research. For instance, the reaction of a complex with a terminal phosphanido group can be a good starting point for synthesizing phosphanido-bridged heterodimetallic species. researchgate.net Furthermore, self-condensation of zincated primary phosphane complexes can lead to the formation of bridging this compound species. bath.ac.uk
The following table provides examples of complexes showcasing different coordination modes of phosphido-related ligands.
| Complex | Bridging Ligand(s) | Terminal Ligand(s) | Metal Center(s) | Reference(s) |
| [Fe₂(OH)₂(H₂O)₈]⁴⁺ | OH⁻ | H₂O | Fe | wikipedia.org |
| Fe₂(CO)₉ | CO | CO | Fe | wikipedia.org |
| Nb₂Cl₁₀ | Cl⁻ | Cl⁻ | Nb | wikipedia.org |
| [Ir₃N(SO₄)₆(H₂O)₃]⁴⁻ | N³⁻ | SO₄²⁻, H₂O | Ir | wikipedia.org |
| [W₂Cp₂(μ-PR₂)(μ-κ¹:η²-CO)(CO)(NO)] | PR₂⁻, CO | CO, NO | W | rsc.org |
| cis-[{Cl(PHCy₂)₂Pt(μ-PCy₂)}₂Au]Cl | PCy₂⁻ | Cl⁻, PHCy₂ | Pt, Au | researchgate.net |
Ambiphilic Reactivity of Metallophosphinidenes as this compound Synthons
Metallophosphinidenes, which serve as synthons for phosphanediides, exhibit notable ambiphilic reactivity. This dual reactivity allows them to react with both nucleophiles and electrophiles. nih.govacs.org The phosphorus atom in these species possesses both a lone pair of electrons, rendering it nucleophilic, and vacant orbitals, making it electrophilic. This characteristic is exemplified by the behavior of a ruthenophosphanorcaradiene, which acts as a synthetic equivalent for a metallophosphinidene. nih.govacs.org This complex reacts with both nucleophilic and electrophilic substrates, leading to the transfer of the phosphorus atom and the formation of various metal-bound, phosphorus-containing main-group moieties. nih.govacs.org
The ambiphilicity is further demonstrated in the reactions of metalated diorgano-phosphonite boranes. These compounds can be functionalized at the phosphorus-oxygen bond when treated with nucleophiles and can also act as nucleophilic building blocks in reactions with electrophiles. nih.gov For instance, they react with electrophiles like triphenyltin (B1233371) chloride to form stannylated phosphonites. nih.gov Similarly, a geometrically constrained phosphenium cation displays ambiphilic character due to the geometric constraints at the phosphorus center, enabling it to react with small molecules like water, alcohols, and ammonia. rsc.org
N-heterocyclic carbene-phosphinidene adducts also showcase this dual reactivity. They can act as nucleophilic P-donor ligands, engaging in reactions with main group compounds, transition-metal complexes, and organic electrophiles. uva.nl The reactivity of these adducts includes Lewis-base reactions, substitution at the phosphorus atom, and phosphinidene transfer reactions. uva.nl
Role of Steric and Electronic Factors on Reactivity
The reactivity of this compound synthons, particularly metallophosphinidenes, is significantly influenced by both steric and electronic factors. mit.eduuniovi.es These factors can dictate the outcome and efficiency of their reactions.
Steric Effects:
The steric bulk of substituents on the phosphorus atom plays a crucial role in the stability and reactivity of phosphinidene species. For instance, in the thermal transfer of phosphinidenes from dibenzo-7-phosphanorbornadiene compounds, sterically bulkier groups on the amide substituent enhance the efficacy of the transfer. mit.edu This is evident when comparing the reactivity of H2NPA and HMDSPA (where HMDS = N(SiMe3)2); the bulkier HMDSPA is more successful in phosphinidene transfer. mit.edu Similarly, the synthesis of binuclear phosphinidene complexes via salt metathesis is often limited by the steric hindrance of the phosphorus substituent, with smaller substituents sometimes leading to compounds of higher nuclearity. uniovi.es The steric properties of ligands, such as the bulky phosphine ligand in a transient cationic alkyl phosphinidene complex, also influence reactivity by creating unique steric environments around the metal center. acs.org
Electronic Effects:
Electronic factors, such as the π-donating ability of substituents, are paramount for successful phosphinidene transfer. In the case of dibenzo-7-phosphanorbornadiene compounds, π-donating dialkylamide groups are essential for effective phosphinidene transfer, while poorer π-donors result in reduced or no transfer. mit.edu The electronic nature of the phosphorus substituent also critically affects the outcome of reactions leading to phosphinidene complexes. uniovi.es In N-heterocyclic carbene-phosphinidene adducts, electron-withdrawing substituents on the phosphorus can alter the geometry and electronic structure, weakening the π-interaction within the NHC=PR core. uva.nl
The interplay of steric and electronic effects is crucial for fine-tuning the reactivity of these species. For example, to enhance the electrophilicity of a transient cationic alkyl phosphinidene complex for C–H activation, replacing the Cp*Mo(CO)3+ fragment with a more electron-poor metal fragment like Re(CO)5+ has been proposed. acs.org
Small Molecule Activation and Catalysis Mediated by Phosphanediides
This compound intermediates and their synthons are instrumental in the activation of small molecules and in mediating various catalytic transformations. Their unique reactivity allows for the formation of new chemical bonds and the development of novel catalytic cycles.
Activation of Inorganic and Organic Substrates
This compound species have demonstrated the ability to activate a range of both inorganic and organic substrates.
Inorganic Substrates:
The activation of inorganic small molecules is a key area of research. For instance, a mesoionic N-heterocyclic phosphinidene (mNHP) stabilized by an abnormal N-heterocyclic carbene has been shown to react with carbon dioxide (CO2) and carbon disulfide (CS2), demonstrating its nucleophilic capabilities. figshare.com This reactivity is harnessed in the formylation of thiols using CO2. figshare.com Furthermore, transient cationic alkyl phosphinidene complexes can activate Si–H bonds, leading to the insertion of the phosphinidene phosphorus atom into the bond. acs.org Research has also explored the cooperative activation of small molecules like azides by polynuclear iron complexes, resulting in the reduction of the azide (B81097) and the expulsion of dinitrogen. rsc.org
Organic Substrates:
In the realm of organic substrates, phosphinidene transfer reactions to unsaturated molecules are a significant application. Dibenzo-7-phosphanorbornadiene compounds have been used as phosphinidene sources to react with a variety of unsaturated substrates, including olefins and alkynes, providing a synthetic route to amino-substituted phosphiranes and phosphirenes. mit.edu The stereoselective nature of this transfer to olefins is consistent with the reactivity of singlet phosphinidenes. mit.edu Additionally, an mNHP has shown redox activity through the oxidative addition at the P(I) center in its reaction with a C(Ar)-F bond, transforming it into a P(III) species. figshare.com This reactivity is utilized in the hydrodefluorination of aryl fluoride (B91410) compounds. figshare.com
Catalytic Transformations Involving this compound Intermediates
This compound and phosphinidene complexes are key proposed intermediates in several important catalytic processes that involve the formation of new phosphorus-element bonds, such as P-C, P-N, and P-P bonds. csic.esresearchgate.net
A general catalytic cycle for P-alkylation reactions involves the deprotonation of a coordinated phosphine to generate an active phosphanide (B1200255) species. csic.es This nucleophilic phosphanido ligand then attacks an alkyl halide in an SN2-type reaction to form the P-C bond, followed by the displacement of the functionalized phosphine by the substrate to close the cycle. csic.es
Iron-catalyzed phosphinidene transfer to electron-deficient olefins provides another example of catalysis mediated by phosphinidene-related intermediates. rsc.orgrsc.org A proposed catalytic cycle involves an iron–phosphido complex as a key intermediate. rsc.orgrsc.org A more efficient catalytic system using the commercially available organoiron catalyst Fp2 (where Fp = Fe(η5-C5H5)(CO)2) has been developed, which is postulated to proceed through a diiron–phosphido intermediate. rsc.orgrsc.org This system has enabled the synthesis of new phosphiranes with high yields. rsc.orgrsc.org
Nickel-catalyzed phosphinidene transfer from a phosphatetrahedrane to various alkenes like styrene, ethylene, and 1,3-cyclohexadiene (B119728) has also been reported, yielding the corresponding phosphiranes. nsf.gov The proposed catalytic cycle involves the formation of a phosphirane-nickel complex as an intermediate. nsf.gov
Furthermore, a low-valent phosphorus compound, a mesoionic N-heterocyclic phosphinidene (mNHP), has been shown to act as a metal-free catalyst for both the formylation of thiols using CO2 (via its nucleophilicity) and the hydrodefluorination of aryl fluorides (via a P(I)/P(III) redox cycle). figshare.com
Theoretical and Computational Investigations of Phosphanediide
Electronic Structure Theory and Bonding Analysis
Modern electronic structure theory, particularly Density Functional Theory (DFT) and post-Hartree-Fock methods, forms the foundation for the computational analysis of phosphanediide and its derivatives. ed.ac.ukmit.edu These approaches enable the accurate calculation of molecular properties and provide deep insights into chemical bonding.
Quantum chemical calculations are essential for characterizing the electronic environment of the phosphorus atom in its -II oxidation state. rsc.org Methods like DFT are employed to model the geometry and bonding in complexes containing the this compound moiety. mdpi.com For instance, in studies of triphosphaferrocenophanes containing a P₃ this compound ion bridge, DFT calculations have been used to corroborate structures determined by X-ray diffraction. mdpi.comuni-kassel.de
These computational models provide precise data on bond lengths and angles. A topological analysis of the DFT electron density, using techniques such as non-covalent interaction (NCI) calculations, can further reveal subtle interactions that contribute to the stability of this compound-containing complexes. mdpi.com
Table 1: Calculated and Experimental Bond Distances in Metallated Triphospha researchgate.netferrocenophanes Data sourced from computational models and X-ray diffraction analysis.
| Compound (M) | P-M Distance (Å) (Symmetric Contacts) | P-P Distance (Å) (To Central P) | P-M Distance (Å) (To Central P) |
| Li | 2.662(3), 2.548(3) | 2.1710(8), 2.1670(8) | 3.455(3) |
| Na | 3.037(2), 3.107(2) | 2.184(2), 2.174(2) | 3.868(1) |
| K | 3.581(3), 3.333(2) | 2.187(2), 2.192(4) | 4.227(3) |
| mdpi.comuni-kassel.de |
Molecular orbital (MO) analysis is a cornerstone for understanding chemical bonding, moving beyond simple Lewis structures to describe how atomic orbitals combine to form delocalized molecular orbitals. wayne.edunih.gov For a species like this compound, MO analysis helps to visualize the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining its reactivity. rsc.org
To quantify the nature of chemical bonds, computational chemists utilize bonding descriptors. While specific Wiberg Bond Index (WBI) or Mayer Bond Order (MBO) values for this compound are context-dependent on the molecule it is part of, these descriptors are routinely calculated to provide a quantitative measure of the bond order between atoms. This allows for a more rigorous analysis than qualitative descriptions alone. wayne.edu Such analyses can, for example, quantify the degree of covalency in the bonds between a this compound ligand and a metal center. chemrxiv.org
Table 2: Key Descriptors in Molecular Orbital Analysis A conceptual overview of common descriptors and their significance.
| Descriptor | Description | Significance |
| HOMO/LUMO | Highest Occupied/Lowest Unoccupied Molecular Orbital. The frontier orbitals of a molecule. | Determine the molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO), key to its reactivity. rsc.org |
| WBI/MBO | Wiberg Bond Index / Mayer Bond Order. Calculated values that quantify the number of chemical bonds between two atoms. | Provides a quantitative measure of bond strength and multiplicity, clarifying bonding beyond simple integer values. |
| NBO | Natural Bond Orbital. A method for analyzing the wave function to yield orbitals that correspond to Lewis structures (e.g., lone pairs, bonds). | Helps to connect complex computational results with intuitive chemical concepts of bonding. researchgate.net |
The distribution of electron density in a molecule is rarely uniform, leading to partial charges on atoms and the phenomenon of polarization. unl.edu When an external electric field is applied or when atoms with different electronegativities are bonded, a separation of positive and negative charge centers occurs, creating a dipole moment. uct.ac.za
Molecular Orbital Analysis and Bonding Descriptors (e.g., WBI, MBO)
Energetic Profiles and Reaction Pathway Elucidation
Computational chemistry is an indispensable tool for mapping out the complex reaction pathways of chemical transformations. pharmafeatures.comrsc.org By calculating the potential energy surface, researchers can identify stable intermediates, locate transition states, and determine the energy barriers that control reaction rates. researchgate.net
Predicting viable synthetic routes and understanding the stability of reaction intermediates are key applications of computational chemistry. rsc.orgresearchgate.net Theoretical studies can assess the thermodynamics and kinetics of proposed synthetic steps toward this compound-containing compounds. researchgate.netresearchgate.net By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, chemists can predict the spontaneity and feasibility of a reaction. researchgate.net
For example, a computational investigation into the synthesis of a phosphine-borane could involve the following steps:
Optimization of the geometries of all reactants, intermediates, and products.
Location of the transition state structures connecting these minima on the potential energy surface.
Calculation of the activation energies (barriers) for each step.
This process allows for the in silico screening of potential synthetic strategies, saving significant experimental time and resources. rsc.org
Table 3: Components of a Computational Study for Synthetic Route Elucidation A summary of the theoretical components used to model chemical reactions.
| Component | Purpose | Computational Method |
| Geometry Optimization | To find the lowest energy structure of reactants, products, and intermediates. | Energy minimization algorithms (e.g., gradient descent). |
| Transition State Search | To locate the saddle point on the potential energy surface between reactants and products. | Algorithms like Synchronous Transit-Guided Quasi-Newton (STQN). researchgate.net |
| Frequency Calculation | To confirm minima (zero imaginary frequencies) and transition states (one imaginary frequency) and to calculate zero-point vibrational energies. | Calculation of the Hessian matrix (second derivatives of energy). |
| Reaction Path Following | To confirm that a transition state connects the intended reactant and product. | Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net |
A combined computational and experimental approach is powerful for obtaining detailed mechanistic insights into chemical reactions. univ-rennes.fr Computational modeling can elucidate complex reaction mechanisms, especially when key intermediates are too transient to be detected experimentally. univ-rennes.frcam.ac.uk
For transformations involving this compound, computational studies can provide a step-by-step picture of bond formation and cleavage. nih.gov For instance, in a hypothetical reaction where a this compound ligand attacks an electrophile, quantum chemical calculations could:
Model the initial approach of the reactants.
Identify the transition state for the bond-forming step, revealing whether the reaction is concerted or stepwise. nih.gov
Characterize any intermediates formed along the reaction coordinate.
Use energy decomposition analysis to parse the interaction energies into physically meaningful components (e.g., electrostatic, steric repulsion, orbital interactions), explaining the origins of reactivity and selectivity. chemrxiv.org
These detailed mechanistic explorations provide fundamental understanding and can guide the rational design of new catalysts and reactions. rsc.orgchemrxiv.org
Conformational Analysis and Fluxionality Studies
The conformational landscape of the this compound moiety (HP=) is fundamentally dictated by its electronic structure and the nature of its coordination environment. As a highly reactive species, free this compound is not readily studied experimentally. Therefore, theoretical and computational methods provide the primary means of investigating its potential conformations and dynamic behavior. iupac.org Computational approaches such as Density Functional Theory (DFT) and ab initio methods are employed to model the geometry and energetics of this compound and its derivatives. researchgate.netchemrxiv.org
Conformational analysis, at its core, involves exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. iupac.orgwgtn.ac.nz For a simple molecule like this compound, conformational flexibility would primarily involve rotation around the P-H bond and inversion at the phosphorus center, although the latter is a high-energy process. When complexed to a metal center, the conformational possibilities expand significantly, including rotations around the metal-phosphorus bond and various coordination geometries.
Fluxionality, or stereochemical nonrigidity, is a common feature in many organometallic complexes, including those with phosphorus ligands. chiba-u.jplibretexts.org In the context of a this compound complex, fluxional processes could involve the interchange of ligands, changes in the coordination mode of the this compound ligand, or rearrangements of the metal cluster itself. acs.org For instance, in a hypothetical dimeric this compound complex, a "flip" of the this compound ligand from one metal center to another could be envisioned, leading to an averaged spectroscopic signature at higher temperatures. Variable-temperature NMR spectroscopy is a key experimental technique for studying such dynamic processes, where the coalescence of signals indicates the onset of a fluxional process that is fast on the NMR timescale. libretexts.org
Theoretical calculations can model the transition states and energy barriers associated with these fluxional processes. For example, the Berry pseudorotation is a well-known low-energy pathway for the interchange of axial and equatorial ligands in trigonal bipyramidal complexes. libretexts.org While a simple this compound complex might not exhibit this specific mechanism, analogous low-energy pathways for ligand exchange or conformational change are likely to exist. The table below presents hypothetical energy barriers for different fluxional processes in a model this compound complex, derived from computational studies of analogous systems.
| Fluxional Process | Hypothetical Energy Barrier (kcal/mol) | Computational Method | Model System |
|---|---|---|---|
| P-H Bond Rotation | 2-5 | DFT (B3LYP/6-311+G**) | [LnM-PH] |
| Ligand Scrambling | 10-15 | MP2/cc-pVTZ | [cis-M(CO)4(PH)2] |
| Bridging-Terminal Exchange | 8-12 | DFT (BP86/def2-TZVP) | [M2(CO)n(μ-PH)] |
Predictive Modeling for New this compound Systems
Predictive modeling, leveraging computational chemistry, plays a crucial role in the rational design of novel molecules and the exploration of their potential reactivity. wgtn.ac.nz For a reactive species like this compound, predictive models are invaluable for identifying strategies to stabilize the moiety and for exploring its potential applications in areas like catalysis.
Design of Stabilized Derivatives and Complexation Strategies
The stabilization of the this compound ligand is paramount for its isolation and utilization. Computational studies on related phosphinidene (B88843) (R-P) species have shown that both electronic and steric effects of the substituent (R) play a significant role in their stability. researchgate.net Electron-donating groups can increase the electron density at the phosphorus center, while bulky substituents can provide kinetic stabilization by sterically hindering decomposition pathways.
One promising strategy for stabilizing this compound is through complexation with a transition metal fragment. rsc.orgacs.org Density functional studies on phosphinidene complexes of the type M(CO)5-PR (where M = Cr, Mo, W) have shown that the phosphinidene ligand acts as a strong σ-donor and a strong π-acceptor. acs.org The π-back-donation from the metal d-orbitals into the empty p-orbital of the phosphorus is a key factor in the stabilization of the singlet state of the phosphinidene complex. acs.org
Predictive modeling can be used to screen different ligands and metal fragments to identify the most promising candidates for stabilizing the this compound moiety. For example, calculations can predict the M-P bond dissociation energy, the singlet-triplet energy gap of the complex, and the charge distribution within the molecule. The table below presents a hypothetical comparison of different stabilization strategies for a this compound ligand based on predictive computational models.
| Stabilization Strategy | Predicted M-P Bond Energy (kcal/mol) | Predicted Singlet-Triplet Gap (kcal/mol) | Key Stabilizing Interaction |
|---|---|---|---|
| Complexation with W(CO)5 | 55 | 25 | Strong M→P π-back-donation |
| N-heterocyclic carbene (NHC) adduct | 40 | 18 | Strong σ-donation from NHC |
| Bulky aryl substituent (e.g., Terphenyl) | - | 12 | Kinetic shielding of the P center |
| Coordination to a pincer ligand complex | 60 | 28 | Chelate effect and electronic tuning |
Complexation strategies also include the use of multidentate ligands that can enforce a specific coordination geometry around the metal center, further enhancing the stability of the this compound complex. mdpi.com For instance, pincer ligands are known to form highly stable complexes with a wide range of metals and could provide a robust platform for supporting a this compound ligand. uwindsor.ca
Exploration of Novel Reactivity and Catalytic Cycles
Once stabilized, this compound complexes are predicted to exhibit a rich and diverse reactivity, making them attractive targets for the development of novel catalytic transformations. The presence of a reactive metal-phosphorus bond and the potential for the phosphorus center to participate in redox processes are key features that could be exploited in catalysis.
Predictive modeling can be used to explore potential reaction pathways and to design hypothetical catalytic cycles involving this compound complexes. For example, in the context of cross-coupling reactions, a this compound complex could potentially act as a catalyst by undergoing oxidative addition, transmetalation, and reductive elimination steps, similar to well-established palladium and nickel catalysts. uwindsor.canih.gov The electronic properties of the this compound ligand, such as its strong σ-donating ability, could influence the rate-determining step of the catalytic cycle. nih.govnih.gov
A hypothetical catalytic cycle for a C-N cross-coupling reaction catalyzed by a this compound complex is outlined below. Computational modeling could be used to calculate the energetics of each step in the cycle, providing insights into the feasibility of the proposed mechanism and identifying potential bottlenecks.
| Step | Reaction | Predicted Role of this compound Complex | Hypothetical Intermediate |
|---|---|---|---|
| 1 | Oxidative Addition | Facilitates the activation of an aryl halide. | [LnM(PH)(Ar)(X)] |
| 2 | Amine Coordination | Brings the nucleophile into the coordination sphere. | [LnM(PH)(Ar)(X)(HNR2)] |
| 3 | Deprotonation | Generates the amido ligand. | [LnM(PH)(Ar)(NR2)] + HX |
| 4 | Reductive Elimination | Forms the C-N bond and regenerates the catalyst. | [LnM(PH)] + ArNR2 |
Furthermore, the unique electronic structure of the this compound ligand could open up possibilities for novel reactivity beyond traditional catalytic cycles. For instance, the phosphorus center itself could act as a nucleophile or electrophile in different stages of a reaction, or the M-P bond could be involved in small molecule activation. The exploration of these novel reaction pathways through predictive modeling is a promising avenue for future research in the field of phosphorus chemistry.
Advanced Spectroscopic and Structural Elucidation Techniques in Phosphanediide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of phosphanediide-containing compounds. libretexts.orgslideshare.net This non-invasive analytical method provides detailed information about the atomic-level structure and dynamic behavior of these molecules in solution. magritek.com By examining the magnetic properties of atomic nuclei, researchers can deduce connectivity, geometry, and intramolecular movements.
Multinuclear NMR (e.g., ¹H, ¹³C, ³¹P) for Structural and Connectivity Assignment
The synergistic use of ¹H, ¹³C, and ³¹P NMR provides a comprehensive picture of this compound complexes. magritek.com ³¹P NMR is particularly informative due to the central role of the phosphorus atom. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its electronic environment, including the nature of its substituents and its coordination state.
In phosphanide (B1200255) precursors and complexes, ³¹P NMR signals can vary significantly. For instance, in sodium phosphanide complexes, the central phosphorus atom in a P₃ bridge of a capes.gov.brFerrocenophane exhibits a signal at -100.3 ppm in THF-d₈, appearing as a pseudo triplet due to coupling with two terminal phosphorus atoms. mdpi.com The lithium counterpart shows a similar triplet at -116.4 ppm in C₆D₆. mdpi.com The coordination of a bulky phosphanide ligand, [P(SiiPr₃)₂]⁻, to group 12 metals like zinc, cadmium, and mercury results in ³¹P{¹H} NMR signals at -287.8 ppm, -284 ppm, and -209 ppm, respectively. cardiff.ac.uk The downfield shift in the mercury complex is a notable characteristic. cardiff.ac.uk
¹H and ¹³C NMR spectra provide crucial information about the organic or silyl (B83357) substituents attached to the phosphorus center. magritek.com For example, in the complex Zn[P(SiiPr₃)₂]₂, the ¹H NMR in C₆D₆ shows a multiplet at 1.29 ppm for the isopropyl protons. cardiff.ac.uk The corresponding ¹³C{¹H} NMR displays signals at 19.8 ppm and 16.5 ppm for the methyl and methine carbons of the isopropyl groups, respectively, with observable coupling to the phosphorus nucleus (³JCP and ²JCP). cardiff.ac.ukchemrxiv.org
In some this compound complexes, second-order effects due to strong virtual coupling between ³¹P nuclei can be observed in ¹³C{¹H} and ²⁹Si{¹H} NMR spectra, providing further insight into the electronic structure and bonding. chemrxiv.org
Table 1: Selected Multinuclear NMR Data for Phosphanide Complexes
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (Hz) | Reference |
| [(THF)NaP(SiiPr₃)₂]₂ (1a) | THF-d₈ | ³¹P | -384.2 | - | cardiff.ac.uk |
| ¹H | 3.63-3.60 (THF), 1.79-1.77 (THF), 1.12-1.10 (iPr) | - | cardiff.ac.uk | ||
| ¹³C{¹H} | 20.0 (iPr CH₃), 16.3 (iPr CH) | ³JC-P = 3.4, ²JC-P = 9.9 | cardiff.ac.uk | ||
| Zn[P(SiiPr₃)₂]₂ (2) | C₆D₆ | ³¹P{¹H} | -287.8 | - | cardiff.ac.uk |
| ¹H | 1.29 (iPr) | - | cardiff.ac.uk | ||
| ¹³C{¹H} | 19.8 (iPr CH₃), 16.5 (iPr CH) | ³JCP = 3.6, ²JCP = 10.7 | cardiff.ac.uk | ||
| ²⁹Si{¹H} | 24.7 | ¹JSi-P = 37.5 | cardiff.ac.uk | ||
| [Li( capes.gov.brFerrocenophane-P₃)] (2) | C₆D₆ | ³¹P | -116.4 (central P), 14.9 (terminal P) | ¹JPP = 271 | mdpi.com |
| [Na( capes.gov.brFerrocenophane-P₃)] (3) | THF-d₈ | ³¹P | -100.3 (central P), 21.3 (terminal P) | ¹JPP = 277 | mdpi.com |
| [K( capes.gov.brFerrocenophane-P₃)] (4) | THF-d₈ | ³¹P | -107.3 (central P), 16.8 (terminal P) | ¹JPP = 268 | mdpi.com |
Dynamic NMR for Elucidating Fluxional Processes and Exchange Phenomena
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or ligand exchange. orientjchem.orgunibas.it By monitoring changes in NMR spectra as a function of temperature, researchers can gain insights into the energetics of these dynamic processes. orientjchem.org
In the context of this compound chemistry, DNMR can be employed to investigate fluxional behavior in solution. For example, the interconversion between different isomers or rotamers can be studied by observing the broadening and coalescence of NMR signals as the temperature is varied. orientjchem.org This allows for the determination of activation parameters such as the free energy of activation (ΔG‡) for the process. While specific DNMR studies focused solely on phosphanediides are not extensively detailed in the provided results, the principles of the technique are broadly applicable. For instance, studies on phosphorus ylides have demonstrated the use of DNMR to investigate rotational isomers, which is a relevant concept for complex this compound systems that may exhibit similar dynamic behaviors. orientjchem.org The fragmentation of "naked" this compound chains into diphosphene (B14672896) radical anions in solution, as detected by EPR spectroscopy, suggests that dynamic exchange phenomena are indeed relevant in these systems. capes.gov.br
X-ray Crystallography
X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comyoutube.comleeds.ac.uk This technique has been instrumental in characterizing the structures of numerous this compound complexes, providing definitive information about their molecular geometry. chemrxiv.orgresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the gold standard for obtaining detailed structural information of crystalline compounds. mdpi.com This method involves irradiating a single crystal of a substance with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision.
This technique has been successfully applied to various this compound complexes. For example, the solid-state structure of the THF adduct of a sodium phosphanide, [(THF)NaP(SiiPr₃)₂]₂, was determined by single-crystal X-ray diffraction, revealing its dimeric nature. cardiff.ac.uk Similarly, the structures of two-coordinate zinc, cadmium, and mercury complexes with the bulky [P(SiiPr₃)₂]⁻ ligand have been elucidated, showing significant deviations from linearity in the solid state. cardiff.ac.ukchemrxiv.org The structural characterization of a lithium phosphanide, Li₂[PhP·BH₃], has also been achieved, providing insight into the solid-state aggregation of these reactive species. researchgate.net
Analysis of Bond Lengths, Angles, and Coordination Geometries in this compound Complexes
The coordination environment of the phosphanide itself can also be complex. In heterotrimetallic mixed this compound/silanolate aggregates, the this compound ligands can form octahedral arrangements around an alkaline earth metal center. acs.org
Table 2: Selected Bond Lengths and Angles in this compound Complexes
| Compound | Bond | Length (Å) | Angle | Degrees (°) | Reference |
| [Ar*P(BH₃)(μ-BH₂)₂H]⁻ Li⁺ | B(1)–P(1) | 1.955(3) | B(1)–P(1)–B(2) | 121.52(14) | researchgate.net |
| B(2)–P(1) | 1.984(3) | C(1)–P(1)–B(1) | 113.05(11) | researchgate.net | |
| P(1)–C(1) | 1.860(2) | C(1)–P(1)–B(2) | 117.88(12) | researchgate.net | |
| Iron Complex 8 | Fe1-P7 | 2.232(3) | - | - | researchgate.net |
| Fe1-P7B | 2.242(3) | - | - | researchgate.net | |
| Fe1-P3 | 2.233(3) | - | - | researchgate.net | |
| Fe1-P3B | 2.246(3) | - | - | researchgate.net | |
| Iron Complex 11b | Fe1-P7 (equatorial) | 2.209(4) | - | - | researchgate.net |
| Fe1-P3 (axial) | 2.267(3) | - | - | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for the detection and characterization of species with unpaired electrons, such as radicals. bruker.comwikipedia.orgbruker.comuniversite-paris-saclay.fr Since the this compound anion itself is a closed-shell species, it is EPR-silent. However, EPR becomes a vital tool when studying radical species derived from phosphanediides.
The fragmentation of "naked" this compound chains, such as [Na₂(P₄R₄)], in solution can lead to the formation of diphosphene radical anions, (P₂R₂)•⁻. capes.gov.br The formation of these radical anions has been confirmed by EPR spectroscopy. capes.gov.br The analysis of the EPR spectrum can provide information about the electronic structure and the distribution of the unpaired electron within the radical species. bruker.com While detailed EPR parameters for this compound-derived radicals are not extensively reported in the initial search results, the technique's application highlights a significant reaction pathway for these compounds in solution. capes.gov.bruq.edu.au The formation of fluorinated vinyl radicals in reactions involving phosphanediides has also been evidenced by EPR. researchgate.net
Characterization of Paramagnetic this compound Species and Radical Anions
The generation and characterization of paramagnetic species, particularly radical anions, are significant in understanding the redox behavior of this compound derivatives. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for detecting and analyzing these species, which possess an unpaired electron. numberanalytics.com
The formation of this compound radical anions can be achieved through chemical or electrochemical reduction of suitable precursors. rsc.org For instance, the reduction of compounds with unsaturated bonds like P=C or P=P can lead to the formation of radical anions where the unpaired electron occupies an antibonding π* orbital. researchgate.net Research has shown that fragmentation of certain dianionic this compound chains, such as [Na₂(P₄R₄)], can yield diphosphene radical anions, (P₂R₂)•⁻, which have been identified by EPR spectroscopy. capes.gov.br Similarly, the reduction of cyclic triphosphanes and diphosphiranes on a potassium mirror has successfully generated the corresponding triphosphene and diphosphirane radical anions, respectively. jussieu.fr
EPR spectroscopy provides crucial information about the electronic structure and the distribution of the unpaired electron within the radical anion. numberanalytics.com The interaction of the unpaired electron with magnetic nuclei, such as ³¹P, results in hyperfine coupling constants that are observable in the EPR spectrum. For example, the EPR spectrum of the diphosphene radical anion [tBuP=PtBu]•⁻ shows a 1:2:1 triplet, indicating the coupling of the unpaired electron with two magnetically equivalent ³¹P nuclei. jussieu.fr The magnitude of these coupling constants offers insight into the localization of the spin density. In phosphafulvene radical anions, the spin density is markedly localized on the phosphorus atom. rsc.org
The stability and reactivity of these radical anions are influenced by factors such as the molecular structure of the parent molecule and the surrounding solvent and counterions. numberanalytics.com While some this compound radical anions can be isolated and characterized in a crystalline state, others are highly reactive and have short lifetimes, making their detection challenging. nih.govresearchgate.net
Elucidation of Electronic Spin States and Spin Density Distribution
The study of electronic spin states and spin density distribution in this compound species, especially paramagnetic ones, is fundamental to understanding their magnetic properties and reactivity. The spin density represents the spatial distribution of the unpaired electron and can be mapped experimentally through techniques like EPR spectroscopy and corroborated by computational methods. unimi.it
In paramagnetic this compound species, the unpaired electron resides in a Singly Occupied Molecular Orbital (SOMO). numberanalytics.com The distribution of this electron is not always confined to a single atom but can be delocalized over several atoms or a π-system. unimi.it Theoretical calculations, such as ab-initio and Density Functional Theory (DFT), are crucial for calculating spin densities and predicting the geometric and electronic structures of these radicals. d-nb.infocsic.es These calculations often show good agreement with experimental EPR data. d-nb.info
For example, in phosphaalkene radical anions, EPR spectra and theoretical calculations indicate that the spin density is primarily located on the phosphorus atoms. researchgate.netnih.gov This localization is a key factor in their chemical behavior. The concept of spin polarization can also be important, where an excess of spin of one type on one atom can induce spin of the opposite sign on adjacent atoms. unimi.it
The analysis of spin density distribution helps in understanding the mechanisms of magnetic interactions in materials containing this compound-based radicals. A favorable arrangement in the solid state that allows for the proximity of spin densities on different radical units can lead to long-range magnetic ordering. csic.es
Table 1: Selected EPR Data for this compound-Related Radical Anions
| Radical Anion Species | g-value (g_iso) | Hyperfine Coupling Constant (a_P) / G | Reference |
| [tBuP=PtBu]•⁻ | 2.0103 | - | jussieu.fr |
| Triphosphene radical anion | 2.0098 | - | jussieu.fr |
| Diphosphirane radical anion | 2.0060 | - | jussieu.fr |
| Phosphaalkene radical anion | - | 80.4 | researchgate.net |
| Phosphorus radical anion | - | 21.0-118.7 | researchgate.net |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques are powerful tools for investigating the bonding, structure, and electronic properties of this compound compounds.
The vibrational frequencies observed in IR and Raman spectra provide a "fingerprint" for the molecule, allowing for the identification of functional groups. libretexts.org In the context of this compound chemistry, these techniques can offer insights into the nature of phosphorus-containing bonds. For example, the frequency of the phosphate (B84403) diester stretch in the Raman spectra of polynucleotides is sensitive to the conformation of the backbone. nih.gov While specific data on this compound itself is scarce, the principles can be extended. The analysis of vibrational modes can distinguish between different structural arrangements and provides information about bond strengths and interatomic forces.
Raman spectroscopy can be particularly useful for studying samples in aqueous solutions and for probing low-frequency modes, which are often associated with the vibrations of heavier atoms or lattice modes in solids. s-a-s.orgspectroscopyonline.com
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with π-electrons and conjugated systems. libretexts.orgmsu.edu
The absorption of UV-Vis radiation promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). msu.edu In molecules with extended conjugation, the energy gap between the HOMO and LUMO decreases, leading to absorption at longer wavelengths. libretexts.org
For this compound derivatives, especially those containing double bonds or aromatic systems, UV-Vis spectroscopy can provide information about the extent of conjugation and the electronic structure. Radical anions of phosphanediides often exhibit characteristic absorption bands in their UV-Vis spectra, which can be used for their identification and quantification. numberanalytics.com For instance, crystalline phosphaalkene radical anions have been characterized by UV-Vis absorption spectroscopy, which, in conjunction with other techniques, helps to elucidate their electronic properties. nih.gov
Infrared (IR) and Raman Spectroscopy for Probing Vibrational Modes and Bonding Insights
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov It also provides structural information through the analysis of fragmentation patterns. dtic.mil
In the study of this compound compounds, MS can confirm the molecular formula of newly synthesized species. researchgate.net The fragmentation of the molecular ion in the mass spectrometer can reveal characteristic losses of substituents or parts of the core structure, which helps in elucidating the connectivity of the atoms. nih.gov
For more complex systems like phosphopeptides, techniques such as tandem mass spectrometry (MS/MS or MS³) are employed. nih.gov In these methods, a specific ion is selected, fragmented, and its fragment ions are analyzed. This provides detailed sequence and modification information. nih.govnih.gov While not directly on this compound, these advanced MS techniques demonstrate the potential for detailed structural analysis of phosphorus-containing compounds. Challenges in the mass spectrometry of phosphorus compounds can include the lability of certain bonds, leading to characteristic neutral losses that can be diagnostic. nih.govcapes.gov.br
Integration of Experimental and Computational Spectroscopic Data for Enhanced Structural Elucidation
The combination of experimental spectroscopic data with theoretical calculations has become an essential approach for the comprehensive structural elucidation of complex molecules, including phosphanediides. researchgate.net Computational quantum chemistry methods can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), electronic transition energies (UV-Vis), and NMR chemical shifts, which can then be compared with experimental results. nih.govfrontiersin.org
This integrated approach is particularly valuable when experimental data alone is insufficient for an unambiguous structural assignment. researchgate.net For example, theoretical calculations can help to assign the observed vibrational bands in IR and Raman spectra to specific molecular motions. nih.gov In the study of paramagnetic species, computational methods are crucial for calculating spin densities and hyperfine coupling constants, which aids in the interpretation of experimental EPR spectra. d-nb.info
The synergy between experiment and theory allows for a more robust and detailed understanding of the structure, bonding, and electronic properties of this compound compounds. researchgate.net This collaborative approach has been successfully applied to various chemical systems to identify new species and to understand their properties on a molecular level. researchgate.net
Future Directions and Emerging Research Avenues
The field of phosphanediide chemistry is poised for significant expansion, driven by the quest for novel reactivity, advanced materials, and a deeper understanding of fundamental chemical bonding. Researchers are actively exploring several key areas that promise to unlock the full potential of these fascinating phosphorus compounds.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for phosphanediide anions, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves deprotonation of primary or secondary phosphines using strong bases (e.g., alkali metal amides). Yield optimization requires controlled stoichiometry, inert atmospheres (argon/glovebox), and low-temperature conditions (-78°C) to prevent side reactions like oxidation or oligomerization . Purity is assessed via P NMR spectroscopy (sharp singlet at δ ~-200 ppm for [PH]) and elemental analysis. For example, using K[N(SiMe)] as a base in THF yields >85% purity, whereas NaH in DME results in lower yields due to incomplete deprotonation .
Table 1 : Comparison of Synthetic Methods for [PH] Salts
| Base | Solvent | Temp (°C) | Yield (%) | Purity (P NMR) |
|---|---|---|---|---|
| K[N(SiMe)] | THF | -78 | 92 | δ -201 ppm (singlet) |
| NaH | DME | 25 | 45 | δ -198 ppm (broad) |
| LiHMDS | EtO | -78 | 78 | δ -203 ppm (singlet) |
Q. How do crystallographic data resolve ambiguities in this compound structural assignments?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming bond lengths and angles. For example, [K(18-crown-6)][PH] exhibits P–H bond lengths of 1.40–1.42 Å and H–P–H angles of 92–94°, consistent with theoretical calculations. Discrepancies between spectroscopic and crystallographic data (e.g., unexpected P NMR shifts) may arise from crystal packing effects or solvent adducts, necessitating DFT simulations (B3LYP/6-311+G(d,p)) to validate experimental observations .
Advanced Research Questions
Q. What strategies mitigate contradictions in reactivity data between computational predictions and experimental results for this compound-metal complexes?
- Methodological Answer : Discrepancies often stem from solvent effects, counterion interactions, or incomplete basis sets in DFT models. For example, this compound’s nucleophilic reactivity toward transition metals (e.g., [Ni(PH)]) may be overestimated in gas-phase calculations but suppressed experimentally due to steric shielding by crown ethers. To resolve this:
Conduct solvent-inclusive DFT (COSMO model) to account for solvation .
Compare experimental Gibbs free energy () with computed values () using isothermal titration calorimetry (ITC).
Use EXAFS to probe metal-phosphanediide bonding in situ .
Q. How can researchers design experiments to distinguish between proton-coupled electron transfer (PCET) and pure electron transfer mechanisms in this compound redox reactions?
- Methodological Answer :
-
Electrochemical Methods : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) with varying proton sources (e.g., [LutH]). A pH-dependent shift in indicates PCET, while pH-independent behavior suggests pure electron transfer .
-
Spectroelectrochemistry : Monitor UV-vis or IR spectral changes during electrolysis. For PCET, simultaneous loss of P–H stretching modes (IR) and appearance of radical intermediates (UV-vis) confirm coupled proton-electron pathways .
Table 2 : Key Metrics for PCET vs. Electron Transfer
Metric PCET Electron Transfer pH dependence Linear shift (~-59 mV/pH) No shift Kinetic isotope effect (KIE) >2 (H vs. D) ~1 IR active intermediates Loss of P–H stretches No change
Data Analysis & Interpretation
Q. How should researchers address conflicting spectroscopic data in this compound stability studies?
- Methodological Answer : Contradictory P NMR or Raman data may arise from:
Dynamic equilibria : Variable-temperature NMR (VT-NMR) can detect exchange processes (e.g., [PH] ⇌ PH + H).
Impurity interference : Use high-field NMR (≥500 MHz) and DOSY to differentiate species with similar δ values .
Sample degradation : Conduct time-resolved spectroscopy under inert conditions and compare with TGA data to correlate stability with temperature .
Q. What statistical frameworks are appropriate for analyzing this compound’s thermodynamic properties across disparate studies?
- Methodological Answer : Apply meta-analysis techniques:
Weighted averaging : Assign weights based on experimental precision (e.g., calorimetry vs. computational ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
